Benzocaine Methanethiosulfonate

Sodium Channel Covalent Probe Irreversible Modification

Benzocaine Methanethiosulfonate (BMT; CAS 212207-24-4) is the only commercially available bifunctional probe that irreversibly anchors the benzocaine local anesthetic pharmacophore to engineered cysteine residues in voltage-gated sodium channels (Nav1.5). Unlike reversible free benzocaine or inert MTS capping reagents, BMT uniquely combines covalent site-specific tethering with preserved LABS engagement. Its zero-length L0 linker demonstrates superior potency over L3/L6/L9 variants, delivering maximal leftward shifts in steady-state inactivation. Essential for ion channel structure-function studies, mutant validation, and covalent probe-based screening. Supplied as a white crystalline solid; store at -20°C in a desiccator due to hydrolytic sensitivity.

Molecular Formula C10H13NO4S2
Molecular Weight 275.3 g/mol
CAS No. 212207-24-4
Cat. No. B014297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocaine Methanethiosulfonate
CAS212207-24-4
Synonyms2-(4-Aminobenzoyloxy)ethyl Methanethiosulfonate; 
Molecular FormulaC10H13NO4S2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
InChIKeyBFIKQFVRUBGWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzocaine Methanethiosulfonate (CAS 212207-24-4) for Site-Directed Covalent Anchoring in Ion Channel Research


Benzocaine Methanethiosulfonate (BMT; CAS 212207-24-4; IUPAC: 2-methylsulfonylsulfanylethyl 4-aminobenzoate) is a bifunctional molecular tool that fuses the local anesthetic benzocaine (BZ) pharmacophore with a sulfhydryl-reactive methanethiosulfonate (MTS) warhead via an ethyl linker (MTS-L0-BZ) [1]. This architecture enables irreversible, site-specific disulfide anchoring to engineered or native cysteine residues in voltage-gated sodium channels (Nav), particularly the cardiac isoform (hH1/Nav1.5), while preserving the ability of the tethered benzocaine moiety to engage the intracellular local anesthetic binding site (LABS) [2]. The compound is supplied as a white crystalline solid with a melting point of 109–110°C, soluble in acetone, ethanol, methanol, and warm ethyl acetate, and requires storage at –20°C in a desiccator due to hydrolytic sensitivity .

Why In-Class MTS Reagents or Free Benzocaine Cannot Substitute for Benzocaine Methanethiosulfonate in Targeted Channel Modification


Generic substitution fails because Benzocaine Methanethiosulfonate uniquely combines irreversible covalent anchoring with preserved pharmacophore accessibility. Free benzocaine acts reversibly, requiring continuous bath application and lacking spatial confinement, whereas standard MTS reagents (e.g., MTSEA, MTSET) lack the benzocaine pharmacophore, providing only thiol capping without functional interrogation [1]. Among MTS-LX-BZ variants with longer polyethylene glycol linkers (L3, L6, L9), the L0 variant (BMT) demonstrates superior leftward shifts in steady-state inactivation (potency), establishing a distinct structure–activity relationship [2]. Direct replacement with any single-function alternative sacrifices either irreversibility, target engagement, or both, thereby compromising experimental control and data interpretability [1].

Benzocaine Methanethiosulfonate: Direct Quantitative Differentiation Data Against Comparator Compounds


Irreversible Covalent Anchoring vs. Reversible Action of Free Benzocaine

In heterologously expressed human cardiac sodium channels (hH1/Nav1.5), a 500 µM application of Benzocaine Methanethiosulfonate (MTS-L0-BZ) reduced peak Na⁺ current to 62±8% (n=7) of control, and this effect persisted after washout (49±8%), demonstrating irreversible modification. In contrast, 500 µM free benzocaine produced a 43±3% (n=5) reduction that completely reversed within 10 minutes of washout [1].

Sodium Channel Covalent Probe Irreversible Modification

Linker Length-Dependent Potency: MTS-L0-BZ Outperforms Extended Linker Analogs

Among the polyethylether-linked series (MTS-L0-BZ, MTS-L3-BZ, MTS-L6-BZ, MTS-L9-BZ), the L0 variant (Benzocaine Methanethiosulfonate) produced the greatest leftward shift in the steady-state inactivation curve of hH1 sodium channels. The rank order of effect magnitude was MTS-L0-BZ > MTS-L6-BZ = benzocaine > MTS-L3-BZ > MTS-L9-BZ [1].

Structure–Activity Relationship Linker Optimization Sodium Channel Inactivation

Cysteine-Specific Pore Modification Confirmed by DTT Reversal and Cd2+ Sensitivity Shift

Modification of hH1 channels with 500 µM MTS-L0-BZ increased the IC50 for Cd²⁺ block from 50±8 µM to 1552±245 µM (n=3, P<0.05). For the Y401C mutant rSkM1 channel, Cd²⁺ IC50 shifted from 16±3 µM to 1081±322 µM (n=3, P<0.01). Subsequent treatment with 10 mM DTT fully restored both current amplitude and Cd²⁺ sensitivity, confirming disulfide bond formation at the targeted pore cysteine [1].

Site-Directed Mutagenesis Cysteine Scanning Sodium Channel Pore

Comparative Hydrolytic Stability Profile Among Methanethiosulfonate Reagents

While direct hydrolysis data for Benzocaine Methanethiosulfonate are not reported, class-level inference from structurally related MTS reagents indicates that non-charged MTS compounds exhibit moderate aqueous stability. At pH 7.5 and room temperature, MTSEA hydrolyzes with a half-life of ~15 minutes, MTSET ~10 minutes, and MTSES ~20 minutes [1]. BMT, as a non-charged MTS derivative, is expected to display comparable hydrolytic kinetics, necessitating fresh preparation immediately prior to use and storage in anhydrous DMSO stocks .

MTS Reagent Handling Hydrolysis Half-Life Experimental Workflow

Solubility and Handling Characteristics: Defined Solvent Compatibility for Precise Experimental Control

Benzocaine Methanethiosulfonate is soluble in acetone, ethanol, warm ethyl acetate, and methanol. For electrophysiological applications, DMSO is recommended as the primary solvent for preparing concentrated stock solutions, with subsequent dilution into aqueous recording buffers immediately before use . The compound is hygroscopic and must be stored desiccated at –20°C, and vials should be warmed to room temperature before opening to prevent moisture condensation .

Solubility Profile Stock Solution Preparation Anhydrous Handling

Physical Characterization: Melting Point and Purity Specifications for Quality Control

Vendor specifications report a melting point of 109–110°C and a purity of ≥95% (typically 95% as white solid). These parameters serve as key identity and purity benchmarks for incoming quality control, enabling verification of compound integrity before use in sensitive biophysical assays .

Quality Control Purity Analysis Lot-to-Lot Consistency

Validated Application Scenarios for Benzocaine Methanethiosulfonate in Academic and Biopharmaceutical Research


Mapping Local Anesthetic Binding Site Topology via Cysteine Scanning Mutagenesis

Researchers introduce cysteine residues at candidate positions within sodium channel pore regions. Benzocaine Methanethiosulfonate is applied to irreversibly anchor a benzocaine moiety to the introduced cysteine. The magnitude of functional modification (shift in inactivation midpoint, current reduction) and its reversibility by DTT provide a direct readout of side-chain accessibility and proximity to the local anesthetic binding site [1].

Creating Constitutively Modified Sodium Channel States for Biophysical Studies

In heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells) expressing cardiac Nav1.5 channels, a brief pulse of Benzocaine Methanethiosulfonate followed by thorough washout yields a stable, covalently modified channel population. This allows extended voltage-clamp recordings to dissect gating kinetics (activation, inactivation, recovery) without the confounding effects of continuous drug perfusion or washout kinetics [1].

Validating Ligand Engagement in Engineered Cysteine Mutants for High-Throughput Screening

For industrial drug discovery programs targeting sodium channels, Benzocaine Methanethiosulfonate serves as a positive control covalent probe. Its ability to irreversibly modify a defined cysteine residue and produce a robust, DTT-reversible functional phenotype validates the integrity of engineered cysteine mutants used in fluorescence-based or electrophysiological screening assays [1].

Investigating Linker Length–Dependent Pharmacology in Tethered Ligand Systems

When comparing the efficacy of tethered local anesthetics with varying spacer lengths, Benzocaine Methanethiosulfonate (L0) serves as the essential zero-length baseline. Its superior potency relative to L3, L6, and L9 analogs establishes the minimal tether required for LABS engagement, informing the design of future covalent modifiers with optimized linkers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzocaine Methanethiosulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.